2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-fluorophenylamine with diethyl carbonate to form the piperazine core, followed by subsequent reactions to introduce the bromopyridine and carboxylate groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromopyridine to its corresponding oxide.
Reduction: : Reduction of the piperazine ring or the fluorophenyl group.
Substitution: : Replacement of the bromine atom in the pyridine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : 5-bromopyridine-3-carboxylate oxide.
Reduction: : Reduced forms of the piperazine ring or fluorophenyl group.
Substitution: : Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can enhance binding affinity to certain receptors.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects involves binding to specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the piperazine ring interacts with various enzymes and proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: : Similar structure but lacks the bromopyridine and carboxylate groups.
5-Bromopyridine-3-carboxylate: : Similar to the target compound but without the piperazine ring.
2-Oxoethyl derivatives: : Similar functional group but different core structure.
Uniqueness
The uniqueness of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate lies in its combination of structural features, which allows for diverse applications and interactions with biological targets. This compound's ability to bind to multiple receptors and enzymes makes it a valuable tool in scientific research and potential therapeutic development.
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-4-2-1-3-15(16)20/h1-4,9-11H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJNUSLXBWZSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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